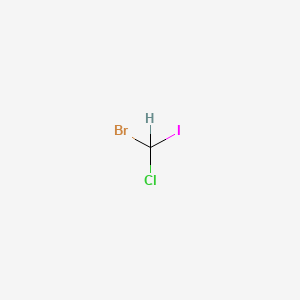

溴氯碘甲烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

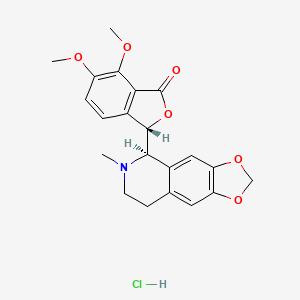

Bromochloroiodomethane (BCIM) is a chemical compound with the molecular formula CHBrClI . It has an average mass of 255.280 Da and a monoisotopic mass of 253.799469 Da . It is often used in scientific research due to its unique properties and reactivity.

Molecular Structure Analysis

BCIM is a chiral molecule, meaning it has a non-superimposable mirror image . The molecule has a carbon atom that is bonded to a bromine, a chlorine, and an iodine atom, making it a chiral center .科学研究应用

Disinfection Byproduct Analysis

Bromochloroiodomethane is a type of trihalomethane (THM), which are often formed as disinfection byproducts when iodide-containing water is disinfected . The study and analysis of these byproducts is crucial for understanding the potential health risks associated with water disinfection processes .

Human Exposure Assessment

Bromochloroiodomethane can be quantified in human blood by solid-phase microextraction coupled with gas chromatography-high-resolution mass spectrometry . This method helps to assess human exposure to iodo-THMs and to study potential associations between exposure and adverse health outcomes .

Organic Synthesis

Bromochloroiodomethane is a versatile material used in scientific research and finds applications in various fields, including organic synthesis. Its unique properties and reactivity make it a valuable tool in the synthesis of complex organic molecules.

Spectroscopic Analysis

Bromochloroiodomethane’s unique molecular structure makes it useful in spectroscopic analysis. The presence of three different halogen atoms (bromine, chlorine, and iodine) on the same carbon atom can provide valuable insights during spectroscopic studies.

Substitution Reactions Study

Due to the presence of weakly bonded halogen atoms, bromochloroiodomethane could potentially undergo substitution reactions with other nucleophiles. This makes it a useful compound for studying substitution reactions in organic chemistry.

Elimination Reactions Study

Under certain conditions, bromochloroiodomethane might undergo elimination reactions, where two substituents are removed, leading to the formation of alkenes. This makes it a valuable compound for studying elimination reactions in organic chemistry.

安全和危害

When handling BCIM, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas, and the chemical should be collected and stored in suitable and closed containers for disposal .

属性

IUPAC Name |

bromo-chloro-iodomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrClI/c2-1(3)4/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHPSARYLVYQOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021502 |

Source

|

| Record name | Bromochloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34970-00-8 |

Source

|

| Record name | Methane, bromochloroiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)